N,N'-Bis[(pyridin-4-yl)methyl]thiourea
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Overview
Description
Thiourea,n,n-bis(4-pyridinylmethyl)- is an organosulfur compound with the molecular formula C13H14N4S. It is a derivative of thiourea, where the hydrogen atoms are replaced by pyridinylmethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea,n,n-bis(4-pyridinylmethyl)- can be synthesized through the reaction of thiourea with 4-pyridinylmethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of thiourea,n,n-bis(4-pyridinylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Thiourea,n,n-bis(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The pyridinylmethyl groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base and an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Thiourea,n,n-bis(4-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored as a potential therapeutic agent for its ability to inhibit enzymes such as urease, which is involved in the pathogenesis of certain infections.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thiourea,n,n-bis(4-pyridinylmethyl)- involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing organisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure, lacking the pyridinylmethyl groups.
N,N’-bis(3-pyridinylmethyl)thiourea: A similar compound with pyridinylmethyl groups at different positions.
1,3-Di-p-tolylthiourea: A derivative with tolyl groups instead of pyridinylmethyl groups.
Uniqueness
Thiourea,n,n-bis(4-pyridinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of pyridinylmethyl groups enhances its ability to form stable complexes with metal ions and increases its biological activity compared to simpler thiourea derivatives.
Properties
CAS No. |
6965-00-0 |
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Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1,3-bis(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c18-13(16-9-11-1-5-14-6-2-11)17-10-12-3-7-15-8-4-12/h1-8H,9-10H2,(H2,16,17,18) |
InChI Key |
QXBIRUDKGUYUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=S)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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